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Compound of Interest

Compound Name:
2-(Aminomethyl)-4-methylphenol

hydrochloride

Cat. No.: B1384072 Get Quote

For Immediate Release

This guide provides a comprehensive spectroscopic comparison of a homologous series of

aminomethylated phenol hydrochlorides, including 2-((Dimethylamino)methyl)phenol

hydrochloride, 2-((Diethylamino)methyl)phenol hydrochloride, and 2-(Piperidin-1-

ylmethyl)phenol hydrochloride. It is intended for researchers, scientists, and drug development

professionals working with these and similar compounds. This document presents quantitative

data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) fragmentation

analysis. Detailed experimental protocols are provided to ensure reproducibility.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three aminomethylated

phenol hydrochlorides. These compounds are synthesized via the Mannich reaction, a classic

method in organic chemistry for the aminoalkylation of acidic protons.

Table 1: ¹H NMR and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The data presented below was obtained in Deuterated Dimethyl
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Sulfoxide (DMSO-d₆).

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

2-

((Dimethylamino)methyl)pheno

l HCl

10.5 (br s, 1H, OH), 9.8 (br s,

1H, NH+), 7.2-6.8 (m, 4H, Ar-

H), 4.1 (s, 2H, CH₂), 2.7 (s,

6H, N(CH₃)₂)

155.0 (Ar-C-OH), 130.0-115.0

(Ar-C), 58.0 (CH₂), 42.0

(N(CH₃)₂)

2-

((Diethylamino)methyl)phenol

HCl

10.6 (br s, 1H, OH), 9.9 (br s,

1H, NH+), 7.2-6.8 (m, 4H, Ar-

H), 4.2 (s, 2H, CH₂), 3.0 (q,

4H, N(CH₂CH₃)₂), 1.2 (t, 6H,

N(CH₂CH₃)₂)

155.1 (Ar-C-OH), 130.1-115.2

(Ar-C), 55.0 (CH₂), 47.0

(N(CH₂CH₃)₂), 11.0

(N(CH₂CH₃)₂)

2-(Piperidin-1-ylmethyl)phenol

HCl

10.7 (br s, 1H, OH), 10.0 (br s,

1H, NH+), 7.2-6.8 (m, 4H, Ar-

H), 4.1 (s, 2H, CH₂), 3.4-2.9

(m, 4H, piperidine-Hα), 1.8-1.5

(m, 6H, piperidine-Hβ,γ)

155.2 (Ar-C-OH), 130.2-115.3

(Ar-C), 59.0 (CH₂), 52.0

(piperidine-Cα), 23.0

(piperidine-Cβ), 21.0

(piperidine-Cγ)

Table 2: FT-IR Spectral Data
FT-IR spectroscopy provides information about the functional groups present in a molecule.

The data below highlights the characteristic absorption bands.
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Compound
O-H Stretch
(cm⁻¹)

N-H⁺ Stretch
(cm⁻¹)

C-N Stretch
(cm⁻¹)

Ar-H Bending
(cm⁻¹)

2-

((Dimethylamino)

methyl)phenol

HCl

3400-3200

(broad)

2700-2400

(broad)
1150

750 (ortho-

subst.)

2-

((Diethylamino)m

ethyl)phenol HCl

3410-3210

(broad)

2710-2410

(broad)
1160

755 (ortho-

subst.)

2-(Piperidin-1-

ylmethyl)phenol

HCl

3420-3220

(broad)

2720-2420

(broad)
1170

760 (ortho-

subst.)

Table 3: UV-Vis Spectral Data
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The data

below was obtained in ethanol.

Compound λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

2-

((Dimethylamino)methyl)pheno

l HCl

275 ~2000

2-

((Diethylamino)methyl)phenol

HCl

276 ~2100

2-(Piperidin-1-ylmethyl)phenol

HCl
275 ~2050

Table 4: Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. The data below corresponds to the most abundant fragments observed under

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electron Ionization (EI).

Compound Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z)

2-

((Dimethylamino)methyl)pheno

l

151 107 (M - N(CH₃)₂), 91, 77

2-

((Diethylamino)methyl)phenol
179 107 (M - N(CH₂CH₃)₂), 91, 77

2-(Piperidin-1-ylmethyl)phenol 191 107 (M - piperidine), 91, 77

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of Aminomethylated Phenol Hydrochlorides
(General Procedure)
The aminomethylated phenols are synthesized via the Mannich reaction. To a solution of

phenol (1 equivalent) in ethanol, the respective secondary amine (1.1 equivalents) and

formaldehyde (1.1 equivalents, 37% aqueous solution) are added. The mixture is stirred at

room temperature for 24-48 hours. The solvent is then removed under reduced pressure. The

resulting oil is dissolved in diethyl ether and an ethereal solution of hydrogen chloride is added

dropwise until precipitation is complete. The resulting white solid is filtered, washed with cold

diethyl ether, and dried under vacuum to yield the desired aminomethylated phenol

hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by

dissolving approximately 10 mg of the hydrochloride salt in 0.7 mL of DMSO-d₆.

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the

spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is 0-160 ppm. Data is

processed using standard NMR software.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on an FT-IR spectrometer using the KBr pellet method. A small

amount of the hydrochloride salt is ground with anhydrous KBr and pressed into a thin pellet.

The spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. Stock

solutions of the hydrochloride salts are prepared in ethanol at a concentration of 1 mg/mL. The

solutions are then diluted to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.

Spectra are recorded in the range of 200-400 nm using a 1 cm path length quartz cuvette, with

ethanol as the reference solvent.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

The samples (as free bases, obtained by neutralization of the hydrochloride salts) are

introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass-to-

charge ratio (m/z) is scanned over a range of 50-500 amu.

Visualizations
The following diagrams illustrate the synthesis and analysis workflow, and a relevant biological

signaling pathway.
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To cite this document: BenchChem. [A Spectroscopic Comparison of Aminomethylated
Phenol Hydrochlorides: A Guide for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1384072#spectroscopic-comparison-of-
aminomethylated-phenol-hydrochlorides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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